molecular formula C15H14O5 B12795187 5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid CAS No. 150258-65-4

5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid

Cat. No.: B12795187
CAS No.: 150258-65-4
M. Wt: 274.27 g/mol
InChI Key: LFWUGCULXWIAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids This compound is characterized by the presence of multiple hydroxyl groups, which contribute to its chemical reactivity and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dihydroxyphenylacetic acid with appropriate reagents to introduce the hydroxybenzoic acid moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of industrial reactors are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.

Scientific Research Applications

5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other proteins. These interactions can modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxybenzoic acid: Shares the hydroxybenzoic acid core but lacks the ethyl linkage.

    2,5-Dihydroxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of the hydroxybenzoic acid.

    Gallic acid: Contains three hydroxyl groups on a benzoic acid core but differs in the position and number of hydroxyl groups.

Uniqueness

5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid is unique due to its specific arrangement of hydroxyl groups and the ethyl linkage, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid, also known as gentisic acid, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a hydroxylated phenyl group attached to a benzoic acid moiety. Its molecular formula is C15H14O4C_{15}H_{14}O_4 with a molecular weight of 258.27 g/mol. The presence of multiple hydroxyl groups contributes to its antioxidant properties and potential interactions with biological systems.

Biological Activities

1. Antioxidant Activity

Gentisic acid exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies have demonstrated that it can effectively reduce oxidative stress in various cell types, contributing to cellular protection against damage caused by reactive oxygen species (ROS) .

2. Anti-inflammatory Effects

Research indicates that gentisic acid possesses anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and enzymes. It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages, thereby reducing inflammation . This action is mediated through the downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

3. Antimicrobial Activity

Gentisic acid demonstrates antimicrobial effects against various pathogens. In vitro studies have shown its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

4. Cardiovascular Benefits

Emerging evidence suggests that gentisic acid may have cardiovascular protective effects. It has been linked to improved endothelial function and reduced blood pressure in animal models, indicating its potential as a therapeutic agent for cardiovascular diseases .

The biological activities of gentisic acid can be attributed to several mechanisms:

  • Antioxidant Mechanism : Gentisic acid donates electrons to free radicals, neutralizing them and preventing oxidative damage.
  • Inhibition of Inflammatory Pathways : It inhibits the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators.
  • Microbial Interaction : The compound disrupts bacterial cell membranes, contributing to its antimicrobial activity.

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCOX-2 and iNOS inhibition
AntimicrobialMembrane disruption
CardiovascularEndothelial function improvement

Case Study: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of gentisic acid in a murine model of acute inflammation. The results showed a significant reduction in paw edema after administration of gentisic acid compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Properties

CAS No.

150258-65-4

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

5-[2-(2,5-dihydroxyphenyl)ethyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C15H14O5/c16-11-4-6-13(17)10(8-11)3-1-9-2-5-14(18)12(7-9)15(19)20/h2,4-8,16-18H,1,3H2,(H,19,20)

InChI Key

LFWUGCULXWIAOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC2=C(C=CC(=C2)O)O)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.